molecular formula C10H12INO2 B7607074 5-Iodo-2-(propan-2-ylamino)benzoic acid

5-Iodo-2-(propan-2-ylamino)benzoic acid

Cat. No.: B7607074
M. Wt: 305.11 g/mol
InChI Key: UZHWQADSRVWBMD-UHFFFAOYSA-N
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Description

5-Iodo-2-(propan-2-ylamino)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 5-position and a propan-2-ylamino (isopropylamino) group at the 2-position. Its molecular formula is C₁₀H₁₂INO₂, with a calculated molecular weight of 305.12 g/mol. The carboxylic acid moiety enables hydrogen bonding and ionic interactions, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

5-iodo-2-(propan-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-6(2)12-9-4-3-7(11)5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHWQADSRVWBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Iodoanthranilic Acid (2-Amino-5-iodobenzoic acid)

  • Molecular Formula: C₇H₆INO₂
  • Molecular Weight : 263.03 g/mol
  • Melting Point : 219–221°C
  • Key Features: The amino group at position 2 enhances polarity and hydrogen-bonding capacity, leading to a high melting point. Reduced steric hindrance compared to the isopropylamino group in the target compound. Potential applications in coordination chemistry due to the amino-carboxylic acid motif.

5-Iodo-2-Methyl Benzoic Acid

  • Molecular Formula : C₈H₇IO₂ (inferred from structure)
  • Key Features :
    • A methyl group at position 2 reduces polarity and increases hydrophobicity.
    • Lacks the reactive amine present in the target compound, limiting its utility in nucleophilic reactions.
    • Simpler structure may favor crystallinity but offers fewer functionalization sites.

5-Iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid

  • Molecular Formula : C₈H₅IN₄O₂
  • Molecular Weight : 316.06 g/mol
  • Predicted pKa : 2.59
  • Key Features :
    • The tetrazole ring acts as a bioisostere for carboxylic acids, altering acidity and solubility.
    • Higher nitrogen content may enhance binding to metal ions or biological targets.
    • Predicted lower boiling point (477.2°C) compared to carboxylic acid analogs.

5-Iodo-2-[(4-propoxybenzoyl)carbamothioylamino]benzoic Acid

  • Molecular Formula : C₁₈H₁₇IN₂O₄S
  • Molecular Weight : 483.995 g/mol
  • Key Features :
    • The bulky carbamothioyl and propoxy groups significantly increase molecular weight and steric hindrance.
    • Sulfur atoms in the carbamothioyl group may facilitate unique reactivity or coordination chemistry.
    • Likely low aqueous solubility due to high lipophilicity.

Data Table: Comparative Properties of Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Predicted pKa Notable Substituents
5-Iodo-2-(propan-2-ylamino)benzoic acid C₁₀H₁₂INO₂ 305.12* Propan-2-ylamino, Iodo, Carboxylic acid
5-Iodoanthranilic acid C₇H₆INO₂ 263.03 219–221 Amino, Iodo, Carboxylic acid
5-Iodo-2-methyl benzoic acid C₈H₇IO₂ 262.05* Methyl, Iodo, Carboxylic acid
5-Iodo-2-(tetrazol-1-yl)benzoic acid C₈H₅IN₄O₂ 316.06 2.59 Tetrazole, Iodo, Carboxylic acid
Carbamothioyl derivative C₁₈H₁₇IN₂O₄S 483.995 Carbamothioyl, Propoxy, Iodo

*Calculated values.

Key Research Findings

  • Substituent Effects on Solubility: The isopropylamino group in the target compound likely reduces aqueous solubility compared to the amino group in 5-iodoanthranilic acid due to increased hydrophobicity .
  • Acidity Trends : The tetrazole derivative exhibits a lower predicted pKa (2.59) than typical carboxylic acids (~4–5), highlighting its utility in pH-sensitive applications.
  • Steric and Functional Diversity : The carbamothioyl derivative demonstrates how bulky substituents can hinder crystallization but enable tailored molecular interactions in drug design.

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